molecular formula C11H13N5S B14220716 N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea CAS No. 590351-69-2

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea

Cat. No.: B14220716
CAS No.: 590351-69-2
M. Wt: 247.32 g/mol
InChI Key: NBLOAGLDHIBNKF-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives and disulfides.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pyrazole and pyridine rings can enhance binding affinity and specificity through π-π interactions and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-pyrazol-3-yl)-N’-phenylthiourea
  • N-(1-Methyl-1H-pyrazol-3-yl)-N’-(pyridin-3-yl)methylthiourea
  • N-(1-Methyl-1H-pyrazol-3-yl)-N’-(pyridin-4-yl)methylthiourea

Uniqueness

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and pyridine rings with the thiourea moiety provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

CAS No.

590351-69-2

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-1-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C11H13N5S/c1-15-7-5-10(14-15)16(11(12)17)8-9-4-2-3-6-13-9/h2-7H,8H2,1H3,(H2,12,17)

InChI Key

NBLOAGLDHIBNKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N(CC2=CC=CC=N2)C(=S)N

Origin of Product

United States

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